molecular formula C22H22FNO7S2 B1520159 Ethyl 5-cyclopropyl-2-(4-fluorophenyl)-6-(N-(methylsulfonyl)methylsulfonamido)benzofuran-3-carboxylate CAS No. 1185313-40-9

Ethyl 5-cyclopropyl-2-(4-fluorophenyl)-6-(N-(methylsulfonyl)methylsulfonamido)benzofuran-3-carboxylate

Cat. No.: B1520159
CAS No.: 1185313-40-9
M. Wt: 495.5 g/mol
InChI Key: KFEQGOYOANATEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Benzofuran-Based Compounds in Medicinal Chemistry

The benzofuran scaffold has established itself as one of the most versatile and therapeutically valuable heterocyclic frameworks in modern medicinal chemistry. The fundamental structural unit, consisting of fused benzene and furan rings, has served as the backbone for numerous clinically approved medications spanning diverse therapeutic areas. This heterocyclic system first gained prominence through naturally occurring compounds, with early recognition of psoralen and related furocoumarins for their photosensitizing properties in dermatological applications.

The medicinal chemistry evolution of benzofuran derivatives began in earnest during the mid-20th century when researchers recognized the scaffold's capacity to accommodate diverse substitution patterns while maintaining favorable pharmacological properties. Early breakthrough compounds included amiodarone, a benzofuran-containing antiarrhythmic agent that demonstrated the scaffold's potential for cardiovascular applications. Subsequently, benzbromarone emerged as a uricosuric agent for gout prevention, further establishing the therapeutic breadth of benzofuran-based medicines.

The development of selective serotonin reuptake inhibitors marked another significant milestone in benzofuran medicinal chemistry. Compounds such as citalopram and escitalopram incorporated benzofuran structural elements, demonstrating the scaffold's compatibility with central nervous system drug design. These successes catalyzed extensive structure-activity relationship studies that revealed the benzofuran core's ability to confer favorable pharmacokinetic properties while serving as a stable platform for functional group modifications.

Research in the late 20th and early 21st centuries expanded benzofuran applications into antimicrobial therapy, with investigations revealing potent antibacterial, antifungal, and antiviral activities across diverse benzofuran derivatives. The scaffold demonstrated particular promise against resistant microbial strains, positioning benzofuran-based compounds as potential solutions to emerging antimicrobial resistance challenges.

The most recent chapter in benzofuran medicinal chemistry has focused on antiviral applications, particularly against hepatitis C virus. Compounds such as those in the palm site inhibitor class have demonstrated how sophisticated substitution patterns can achieve pan-genotypic activity against viral polymerases. These developments have highlighted the importance of precise structural modifications, including cyclopropyl substitutions, fluorinated aromatic rings, and methylsulfonyl functionalities, in achieving optimal therapeutic profiles.

Era Key Compounds Therapeutic Applications Structural Innovations
1950s-1960s Psoralen, 8-methoxypsoralen Dermatological disorders Basic benzofuran core recognition
1970s-1980s Amiodarone, Benzbromarone Cardiovascular, Metabolic Aromatic substitution patterns
1990s-2000s Citalopram, Escitalopram Central nervous system Heteroatom incorporation
2000s-2010s Antimicrobial derivatives Infectious diseases Multi-substituted scaffolds
2010s-Present Hepatitis C virus inhibitors Antiviral therapy Complex polyfunctional derivatives

Structural Uniqueness and Functional Complexity of the Target Compound

This compound represents a sophisticated integration of multiple pharmacologically significant structural elements within a single molecular framework. The compound's architecture demonstrates advanced medicinal chemistry principles, incorporating lessons learned from decades of benzofuran optimization studies.

The cyclopropyl substitution at the 5-position introduces conformational rigidity and enhances metabolic stability compared to linear alkyl alternatives. This three-membered ring system has proven particularly valuable in antiviral applications, where it contributes to both binding affinity and resistance profile optimization. The cyclopropyl group's unique electronic properties, characterized by enhanced s-character in its carbon-carbon bonds, provide distinct interaction patterns with target proteins compared to conventional alkyl substituents.

The 4-fluorophenyl group at the 2-position exemplifies the strategic incorporation of halogen bonding capabilities. Fluorine substitution serves multiple functions: it enhances lipophilicity within an optimal range, provides favorable metabolic stability through resistance to oxidative metabolism, and contributes to specific protein-ligand interactions through halogen bonding. The para-substitution pattern has demonstrated superior activity profiles compared to meta- or ortho-alternatives in related benzofuran derivatives targeting viral polymerases.

The dual methylsulfonyl functionality at the 6-position represents one of the compound's most distinctive structural features. The N-(methylsulfonyl)methylsulfonamido group introduces multiple hydrogen bonding acceptor sites while maintaining appropriate lipophilic balance. This complex substituent pattern has precedent in successful antiviral compounds, where it facilitates specific interactions with palm site regions of viral polymerases through water-mediated hydrogen bonding networks.

The ethyl carboxylate group at the 3-position provides additional structural complexity and potential for prodrug strategies. Ester functionalities offer opportunities for tissue-specific hydrolysis, potentially improving drug distribution and reducing systemic exposure while maintaining therapeutic efficacy. The carboxylate also introduces additional conformational flexibility that may be crucial for optimal target binding.

Structural Feature Position Functional Contribution Precedent in Active Compounds
Cyclopropyl group 5-position Metabolic stability, conformational rigidity Hepatitis C virus polymerase inhibitors
4-Fluorophenyl 2-position Halogen bonding, lipophilicity optimization Multiple benzofuran antivirals
Dual methylsulfonyl 6-position Hydrogen bonding, water-mediated interactions Palm site inhibitor series
Ethyl carboxylate 3-position Prodrug potential, conformational flexibility Various benzofuran therapeutics

The compound's overall molecular architecture suggests optimization for specific protein binding pockets, particularly those found in viral polymerases. The spatial arrangement of functional groups creates distinct interaction surfaces that can engage multiple binding subsites simultaneously. This polypharmacophore approach represents current best practices in antiviral drug design, where multi-point binding interactions contribute to both potency and resistance barrier enhancement.

Computational analysis of similar compounds has revealed that the combination of cyclopropyl and fluorophenyl substituents with methylsulfonyl functionalities creates unique three-dimensional molecular shapes that are particularly well-suited for palm site binding in viral polymerases. The compound's complexity also suggests potential for selective binding, as the multiple functional groups require precise complementarity with target protein surfaces.

The structural sophistication of this compound exemplifies modern approaches to medicinal chemistry optimization, where multiple design principles are integrated to create compounds with enhanced selectivity, potency, and pharmaceutical properties. This level of structural complexity represents the culmination of systematic structure-activity relationship studies and demonstrates the continued evolution of benzofuran-based therapeutics toward increasingly sophisticated molecular architectures.

Properties

IUPAC Name

ethyl 6-[bis(methylsulfonyl)amino]-5-cyclopropyl-2-(4-fluorophenyl)-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FNO7S2/c1-4-30-22(25)20-17-11-16(13-5-6-13)18(24(32(2,26)27)33(3,28)29)12-19(17)31-21(20)14-7-9-15(23)10-8-14/h7-13H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFEQGOYOANATEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=CC(=C(C=C21)C3CC3)N(S(=O)(=O)C)S(=O)(=O)C)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FNO7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-cyclopropyl-2-(4-fluorophenyl)-6-(N-(methylsulfonyl)methylsulfonamido)benzofuran-3-carboxylate is a complex organic compound with potential biological activities. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes a benzofuran core, a cyclopropyl group, and multiple functional groups such as sulfonamides and fluorophenyl moieties. Its chemical formula is C21H24FN2O6S2C_{21}H_{24}FN_{2}O_{6}S_{2} with a molecular weight of approximately 468.55 g/mol.

Structural Analysis

Structural ComponentDescription
Benzofuran CoreProvides a stable aromatic system
Cyclopropyl GroupContributes to the compound's rigidity
Fluorophenyl GroupEnhances lipophilicity and potential biological interactions
Sulfonamide MoietiesMay influence solubility and binding affinity

Research indicates that this compound exhibits several biological activities:

  • GABA_A Modulation : The compound has been identified as a modulator of GABA_A receptors, which are critical in the regulation of neuronal excitability. This modulation can potentially lead to anxiolytic and anticonvulsant effects .
  • Antineoplastic Activity : Preliminary studies suggest that this compound may have antineoplastic properties, showing efficacy against various cancer cell lines . The specific mechanisms are likely related to the inhibition of cell proliferation and induction of apoptosis.
  • Anti-inflammatory Effects : The sulfonamide groups in the structure may contribute to anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits potent activity against specific cancer cell lines (e.g., HT-29 and TK-10), with IC50 values indicating significant cytotoxicity at low concentrations .

In Vivo Studies

Animal studies have shown that administration of this compound can reduce tumor growth in xenograft models, supporting its potential as an anticancer agent. These studies typically measure tumor volume reduction and overall survival rates in treated versus control groups.

Case Studies

  • Case Study on Anticancer Activity : A study evaluated the effects of this compound on human cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed through flow cytometry analysis.
  • Neuropharmacological Effects : Another study focused on the neuropharmacological profile of this compound, revealing its potential as an anxiolytic agent in rodent models. Behavioral assays demonstrated reduced anxiety-like behavior following administration.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of benzofuran compounds exhibit significant anticancer properties. Ethyl 5-cyclopropyl-2-(4-fluorophenyl)-6-(N-(methylsulfonyl)methylsulfonamido)benzofuran-3-carboxylate has been studied for its ability to inhibit tumor growth through various mechanisms:

  • Mechanisms of Action :
    • Inhibition of key enzymes involved in cancer cell proliferation.
    • Induction of apoptosis in malignant cells.

A study demonstrated that modifications at the phenyl group significantly enhanced cytotoxicity against human cancer cell lines, suggesting that this compound could serve as a lead structure for developing new anticancer agents .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Preliminary screenings indicate that similar compounds have shown effectiveness against various bacterial and fungal pathogens:

  • Target Pathogens :
    • Methicillin-resistant Staphylococcus aureus (MRSA)
    • Other resistant strains

Studies have highlighted the effectiveness of oxadiazole derivatives against Gram-positive bacteria, indicating a promising avenue for further research into the antimicrobial potential of this compound.

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes may include:

  • Formation of Benzofuran Core :
    • Starting from appropriate phenolic precursors through cyclization reactions.
  • Introduction of Functional Groups :
    • Sulfonamide formation via coupling reactions with sulfonamide reagents.

These methods are crucial for optimizing yield and purity in laboratory settings.

This compound has been investigated for its interactions with various biological targets:

  • Enzyme Inhibition :
    • Targeting enzymes critical for cancer cell survival.
  • Receptor Interactions :
    • Potential modulation of receptor-ligand interactions leading to therapeutic effects.
  • Study on Antitumor Efficacy :
    • A series of derivatives were tested, revealing that specific modifications at the phenolic site enhanced cytotoxicity against human cancer cell lines.
  • Antimicrobial Screening :
    • Compounds similar to this structure were evaluated against a panel of pathogens, showing promising results against Gram-positive bacteria but limited efficacy against Gram-negative strains.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Functional Group Variations

The following table summarizes key structural differences between the target compound and analogues from the provided evidence:

Compound Core Structure Position 6 Substituent Position 3 Group Key Features Reference
Target Compound Benzofuran N-(Methylsulfonyl)methylsulfonamido Ethyl ester Bis-sulfonamide; ethyl ester prodrug
Compound B () Benzofuran N-(4-Amino-3-(trifluoromethyl)phenyl)methylsulfonamido Carboxamide Trifluoromethyl and amino groups enhance polarity and potential hydrogen bonding
Compound C () Benzofuran Iodo Carboxamide Bulky halogen (iodine) increases steric hindrance
Compound B () Benzofuran (1-(4-Bromophenyl)-2-hydroxyethyl)amino Carboxamide Bromophenyl and hydroxyl groups introduce hydrogen-bonding and halogen interactions
Compound E () Benzofuran Oxazol-4-yl linked to fluorophenyl Carboxylic acid Heterocyclic oxazole enhances metabolic stability
Compound Benzofuran (2-Hydroxyethyl)(methylsulfonyl)amino Carboxamide Hydroxyethyl group improves solubility; carboxamide enhances stability
Compound Furo[2,3-b]pyridine Trifluoroethylamino Carboxamide Trifluoroethyl increases lipophilicity; furopyridine core alters electronic profile
Compound Benzofuran Nitro and bromo Ethyl ester Nitro (electron-withdrawing) and bromo (substitution site) affect reactivity

Pharmacological and Physicochemical Implications

Target Compound vs. Carboxamide Analogues ()
  • Ethyl Ester vs. Carboxamide : The ethyl ester in the target compound likely improves oral bioavailability by acting as a prodrug, whereas carboxamide derivatives (e.g., ) may exhibit higher metabolic stability but lower membrane permeability .
  • Bis-Sulfonamide vs. Mono-Sulfonamide: The N-(methylsulfonyl)methylsulfonamido group introduces two sulfonyl groups, increasing molecular weight (MW ≈ 495 g/mol, estimated) and polarity compared to mono-sulfonamides (e.g., , MW ≈ 480 g/mol). This could enhance solubility but reduce blood-brain barrier penetration .
Halogen-Substituted Analogues ()
  • Iodo () vs. Bromo groups () offer sites for further functionalization via cross-coupling reactions .
  • Nitro Group () : The nitro substituent is strongly electron-withdrawing, which may reduce electron density in the benzofuran core, affecting reactivity in subsequent synthetic steps .
Heterocyclic Analogues ()
  • Oxazole () : The oxazol-4-yl group enhances metabolic stability due to the heterocycle’s resistance to oxidative degradation. However, the linked benzyloxy-fluorophenyl moiety increases MW (~600 g/mol) and may limit solubility .

Preparation Methods

Synthesis of 5-cyclopropyl-2-(4-fluorophenyl)-6-nitrobenzofuran-3-carboxylate Intermediate

  • Starting from ethyl 5-cyclopropyl-2-(4-fluorophenyl)-6-nitrobenzofuran-3-carboxylate, hydrolysis is performed using aqueous sodium hydroxide in a THF/methanol mixture at room temperature for 18 hours.
  • The reaction mixture is then acidified with aqueous HCl to precipitate the corresponding carboxylic acid intermediate.
  • The solid is filtered, washed, and dried to obtain a tan powder intermediate with nearly quantitative yield (100%).

Formation of the Sulfonamide Moiety

  • The sulfonamide group is introduced by reacting the benzofuran intermediate with methylsulfonyl-containing amines.
  • For example, a methylsulfonamido benzofuran derivative is prepared by coupling with methylsulfonylmethylamine derivatives under basic conditions (e.g., potassium carbonate) in acetonitrile.
  • The reaction is typically conducted at elevated temperatures (e.g., reflux or 80 °C) for several hours (3 to 12 hours).
  • After completion, the reaction mixture is diluted with water and extracted with ethyl acetate.
  • The organic layer is washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.
  • The crude product is purified by flash chromatography using silica gel and a petroleum ether/ethyl acetate solvent system to yield the sulfonamide-functionalized benzofuran as a solid (yields range from 30% to 75%).

Coupling with 4-fluorophenyl and Cyclopropyl Substituents

  • The 4-fluorophenyl and cyclopropyl groups are introduced via substitution reactions on the benzofuran core or by using appropriately substituted starting materials.
  • For example, methyl 2-bromo-5-(1-(N-(5-cyclopropyl-2-(4-fluorophenyl)-3-(methylcarbamoyl)benzofuran-6-yl)methylsulfonamido)ethyl)benzoate is synthesized by reacting methyl 2-bromo-5-(1-bromoethyl)benzoate with the sulfonamide benzofuran intermediate in the presence of potassium carbonate in acetonitrile at 80 °C for 3 hours.

Palladium-Catalyzed Borylation and Further Functionalization

  • A borylation step using bis(pinacolato)diboron, potassium acetate, and PdCl2(dppf)·CH2Cl2 catalyst in 1,4-dioxane under nitrogen at 95 °C overnight is employed to introduce boronate esters for further cross-coupling reactions.
  • This step allows for the introduction of additional substituents or modifications on the aromatic ring.

Purification and Characterization

  • After synthesis, the crude products are purified by flash chromatography (silica gel) using gradients of ethyl acetate and hexanes or petroleum ether.
  • Purity is confirmed by analytical methods such as ^1H NMR, LC-MS, and melting point determination.
  • Yields vary depending on the step but typically range from 30% to 75% for key intermediates and final compounds.

Reaction Conditions Summary Table

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Hydrolysis of ester to acid 1N NaOH in THF/MeOH, RT, 18h; acidification with HCl ~100 Precipitation of acid intermediate
2 Sulfonamide formation Methylsulfonylmethylamine, K2CO3, MeCN, reflux/80 °C 30–75 Flash chromatography purification
3 Nucleophilic substitution Methyl 2-bromo-5-(1-bromoethyl)benzoate, K2CO3, MeCN ~75 Coupling with benzofuran sulfonamide
4 Pd-catalyzed borylation Bis(pinacolato)diboron, KOAc, PdCl2(dppf), 1,4-dioxane, 95 °C, overnight Variable For further functionalization
5 Purification Flash chromatography (silica gel) Essential for isolating pure compound

Research Findings and Optimization Notes

  • The introduction of the methylsulfonylmethylsulfonamido group at the 6-position is crucial for biological activity and requires careful control of reaction time and temperature to maximize yield and purity.
  • The use of potassium carbonate as a base in acetonitrile provides an effective environment for nucleophilic substitutions without significant side reactions.
  • Flash chromatography remains the method of choice for purification due to the complexity of the molecule and the presence of multiple polar functional groups.
  • Reaction times vary from 3 hours to overnight depending on the step, with elevated temperatures (80–95 °C) facilitating coupling and borylation reactions.
  • The synthetic route is adaptable for analog synthesis by varying the substituents on the benzofuran ring or the sulfonamide moiety, supporting medicinal chemistry optimization efforts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ethyl 5-cyclopropyl-2-(4-fluorophenyl)-6-(N-(methylsulfonyl)methylsulfonamido)benzofuran-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-cyclopropyl-2-(4-fluorophenyl)-6-(N-(methylsulfonyl)methylsulfonamido)benzofuran-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.